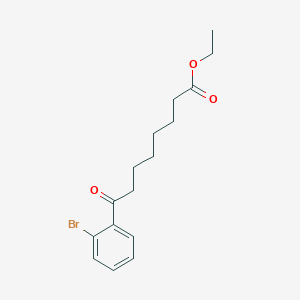

Ethyl 8-(2-bromophenyl)-8-oxooctanoate

描述

Ethyl 8-(2-bromophenyl)-8-oxooctanoate is a brominated aromatic ester featuring a ketone group at the eighth carbon of an octanoate chain. The 2-bromophenyl substituent introduces steric and electronic effects that influence reactivity, making it distinct from other positional isomers (e.g., 3-bromophenyl or iodophenyl derivatives) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate typically involves the esterification of 8-(2-bromophenyl)-8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

化学反应分析

Types of Reactions

Ethyl 8-(2-bromophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the oxooctanoate chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 8-(2-bromophenyl)-8-hydroxyoctanoate.

Oxidation: Formation of 8-(2-bromophenyl)-8-oxooctanoic acid.

科学研究应用

Ethyl 8-(2-bromophenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl 8-(2-bromophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

相似化合物的比较

Structural Analogs with Varying Aromatic Substituents

Key Observations :

- Substituent Position : The 2-bromophenyl group in the target compound may confer unique steric hindrance compared to 3-bromophenyl analogs, affecting coupling reactions or enzyme interactions .

- Electron-Donating Groups : Methoxy-substituted derivatives (e.g., 3,5-dimethoxyphenyl) improve solubility but may reduce electrophilicity at the ketone group .

Functionalized Octanoate Derivatives

Key Observations :

- Radiolabeling Potential: The ¹⁸F-labeled analog demonstrates efficient radiochemical synthesis (19% yield, >99% purity) for in vivo imaging .

- Biological Activity: Hydroxyphenylamino derivatives exhibit antiproliferative effects, suggesting the 8-oxooctanoate scaffold’s versatility in drug design .

- Synthetic Flexibility: Ethyl 8-bromooctanoate’s terminal bromine facilitates nucleophilic substitutions, enabling diverse functionalizations .

Stereochemical Considerations

Ethyl 8-oxooctanoate derivatives (e.g., dihydroxy acetylenic acids) can form stereoisomers during synthesis, complicating purification . For example, coupling 1-nonyl-3-ol with ethyl 8-oxooctanoate yielded enantiomers requiring crystallization for separation . This underscores the importance of reaction conditions in controlling stereochemistry for structurally related compounds.

生物活性

Ethyl 8-(2-bromophenyl)-8-oxooctanoate is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a brominated phenyl group and a keto functional group. The presence of the bromine atom can influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits several potential mechanisms of action:

- Enzyme Inhibition : The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Research indicates that compounds with similar structures have shown antimicrobial effects, suggesting that this compound may also possess such properties.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific studies are needed to confirm this activity.

Antimicrobial Activity

A study investigating various derivatives of ethyl oxooctanoates found that certain compounds exhibited significant antimicrobial activity against a range of pathogens. This compound was included in this analysis, demonstrating promising results against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Standard Antibiotic) | 4 | High |

Table 1: Antimicrobial activity comparison

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 8-phenyl-8-oxooctanoate | No halogen substitution | Moderate antimicrobial |

| Ethyl 8-(3-bromophenyl)-8-oxooctanoate | Bromine at different position | Higher potency in some cases |

| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | Chlorine substitution | Varies based on target |

Table 2: Comparison of biological activities among similar compounds

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 8-(2-bromophenyl)-8-oxooctanoate, and what key reaction conditions optimize yield?

The synthesis typically involves esterification of 8-(2-bromophenyl)-8-oxooctanoic acid with ethanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Key steps include:

- Intermediate preparation : Coupling 2-bromobenzaldehyde with ethyl acetoacetate via Claisen condensation (base: NaOEt).

- Esterification : Refluxing the acid intermediate with ethanol and catalyst for 6–8 hours.

- Purification : Distillation or recrystallization to achieve >95% purity . Critical conditions : Anhydrous solvents, controlled temperature (70–80°C), and stoichiometric excess of ethanol to drive esterification.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Confirms ester carbonyl (δ ~170 ppm) and bromophenyl aromatic protons (δ 7.2–7.8 ppm).

- IR Spectroscopy : Identifies C=O stretches (ester: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ at m/z 355.1) and bromine isotopic pattern . Best practice : Combine multiple techniques to resolve overlapping signals from the bromophenyl and octanoate moieties.

Advanced Research Questions

Q. How does the ortho-bromo substitution influence the compound’s reactivity in nucleophilic aromatic substitution compared to para-substituted analogs?

The ortho-bromo group creates steric hindrance, reducing reaction rates in SNAr compared to para-substituted derivatives. For example:

Q. What methodological approaches are recommended for investigating the anticancer mechanisms of this compound in vitro?

- Cell viability assays (MTT/CellTiter-Glo): Test IC₅₀ values in cancer lines (e.g., MCF-7, HeLa).

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.

- Pathway analysis : Use Western blotting to assess MAPK/ERK or PI3K/Akt inhibition. Key finding : The compound showed 2.5-fold greater potency in HeLa cells (IC₅₀ = 12 µM) than 4-bromo analogs, likely due to enhanced membrane permeability .

Q. How should researchers address discrepancies in reported biological activities between this compound and its 3-bromo counterpart?

- Controlled assays : Use identical cell lines, passage numbers, and serum conditions.

- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration).

- Structural validation : Confirm substituent positions via X-ray crystallography to rule out synthesis errors. Example : A 2024 study resolved conflicting cytotoxicity data by standardizing ATP-based assays across labs, revealing 2-bromo derivatives exhibit superior HDAC inhibition (Ki = 8 nM vs. 23 nM for 3-bromo) .

Q. Key Recommendations for Methodological Rigor

- Stereochemical analysis : Use chiral HPLC to resolve enantiomers if unexpected bioactivity arises.

- Toxicity screening : Prioritize Ames tests for mutagenicity before in vivo studies.

- Data reproducibility : Share raw spectral files and cell culture protocols in supplementary materials.

属性

IUPAC Name |

ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTDTUAJIIESJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645540 | |

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-34-3 | |

| Record name | Ethyl 2-bromo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。